![molecular formula C20H22FN3O3S2 B2985468 N-(3-fluoro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252842-23-1](/img/structure/B2985468.png)
N-(3-fluoro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-fluoro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H22FN3O3S2 and its molecular weight is 435.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Research into thieno[2,3-d]pyrimidine derivatives, which share structural features with the compound , has demonstrated their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and repair, making their inhibitors valuable for cancer therapy. One study highlighted compounds exhibiting potent dual inhibitory activities against human TS and DHFR, indicating the therapeutic potential of such structures in cancer treatment (Gangjee et al., 2008).
Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives
Further exploration into thieno[3,2-d]pyrimidine compounds has shown significant antitumor activity across various human cancer cell lines, including breast adenocarcinoma and cervical carcinoma. This suggests that modifications to the thieno[3,2-d]pyrimidine backbone, akin to the compound , could yield promising anticancer agents (Hafez & El-Gazzar, 2017).
Oxazolidinone Antibacterial Agents
Oxazolidinone derivatives, which are structurally distinct but relevant due to similar synthetic modification potentials, have been investigated for their antibacterial properties. Studies on compounds like U-100592 and U-100766 have shown effectiveness against a wide range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium, highlighting the antimicrobial potential of novel synthetic compounds (Zurenko et al., 1996).
Met Kinase Inhibitors
Research into substituted dihydropyridine-3-carboxamides has identified compounds as selective inhibitors of the Met kinase superfamily. These findings suggest that structural analogues, including those with pyrimidine and fluorophenyl groups, could serve as targeted therapies for cancers driven by aberrant Met signaling (Schroeder et al., 2009).
Fluorescence Binding with Bovine Serum Albumin
The interaction between novel chemical compounds and biological molecules such as bovine serum albumin (BSA) has been explored to understand their pharmacokinetic behaviors. Studies on p-hydroxycinnamic acid derivatives, for example, have demonstrated the utility of fluorescence and UV–vis spectral studies in assessing the binding affinity and potential biological activity of new compounds (Meng et al., 2012).
properties
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S2/c1-12(2)6-8-24-19(26)18-15(7-9-28-18)23-20(24)29-11-17(25)22-13-4-5-16(27-3)14(21)10-13/h4-5,7,9-10,12H,6,8,11H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVMLNPWNGHGOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[3,2-b]furan](/img/structure/B2985385.png)

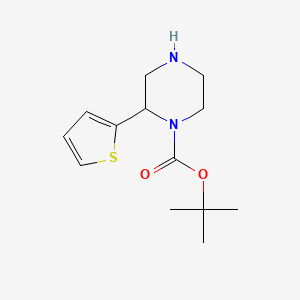
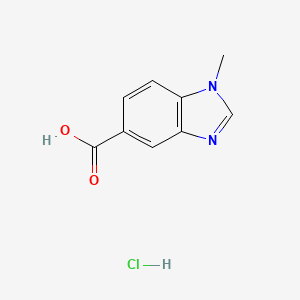
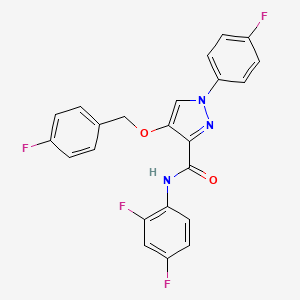
![N-(3,4-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2985396.png)
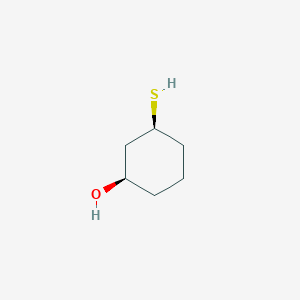
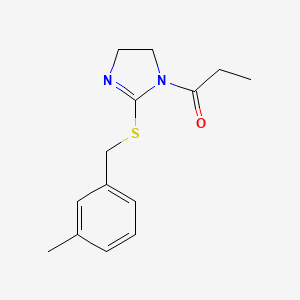
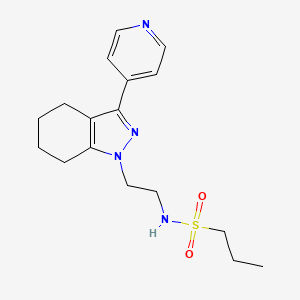
![3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2985402.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{ethyl[(3-fluorophenyl)methyl]amino}acetamide](/img/structure/B2985403.png)
![1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B2985404.png)

![trans-2-[(Oxan-4-yl)amino]cyclopentan-1-ol](/img/structure/B2985408.png)